Sl0101 - 77307-50-7

Sl0101

Catalog Number: EVT-283451
CAS Number: 77307-50-7
Molecular Formula: C25H24O12
Molecular Weight: 516.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SL0101, chemically known as kaempferol 3-O-(3″,4″-di-O-acetyl-α-L-rhamnopyranoside), is a natural product isolated from the tropical plant Forsteronia refracta. [] It is classified as a flavonoid glycoside, a group of compounds characterized by a flavonoid unit linked to a sugar molecule. SL0101 has gained significant attention in scientific research due to its remarkable specificity as an inhibitor of the p90 ribosomal S6 kinase (RSK) family of enzymes. [] RSKs are serine/threonine kinases that play pivotal roles in cell signaling pathways, particularly those downstream of the mitogen-activated protein kinase (MAPK) pathway. [] The discovery of SL0101 provided a valuable tool for investigating the biological functions of RSK and its potential as a therapeutic target in various diseases, especially cancer.

Synthesis Analysis

The total synthesis of SL0101 has been achieved, confirming its structural assignment and enabling further biological evaluation. [] The synthesis relies on a diastereoselective palladium-catalyzed glycosylation reaction to control the stereochemistry at the anomeric center of the rhamnose sugar. [] This approach allows for the preparation of SL0101 and various analogues with different sugar moieties and acylations. [, ]

Further synthetic efforts have focused on modifying the rhamnose moiety to enhance the biological stability and potency of SL0101. [, , ] This has included replacing the acetyl groups with carbamates or ethers and introducing alkyl substituents at various positions of the rhamnose ring. [, , ] These modifications aimed to address the inherent instability of the acetyl groups to esterases while preserving the selectivity and potency of the compound as an RSK inhibitor.

Molecular Structure Analysis

The primary chemical reaction involving SL0101 is its binding to the ATP-binding site of RSK, specifically within the N-terminal kinase domain (NTKD). [, ] This interaction is non-covalent and is driven by hydrophobic interactions and hydrogen bonding between SL0101 and residues within the rearranged binding pocket. [] The binding of SL0101 to RSK prevents ATP from binding, thereby inhibiting the kinase activity of the enzyme.

Other chemical reactions of interest involve the potential metabolism of SL0101 by esterases. [] The acetyl groups on the rhamnose moiety are susceptible to hydrolysis by esterases, leading to the formation of the less potent TriOH-SL0101 (2), which lacks these acetyl groups. [] This metabolic instability has driven the synthesis of analogues with modified rhamnose moieties to enhance the biological stability of the compound. [, , ]

Mechanism of Action

SL0101 exerts its biological effects by selectively inhibiting the kinase activity of the p90 ribosomal S6 kinases (RSK1/2). [, ] The mechanism of inhibition involves binding to the ATP-binding site within the N-terminal kinase domain of RSK, thereby preventing ATP from binding and blocking the phosphorylation of downstream substrates. [, ] The high specificity of SL0101 for RSK1/2 stems from a unique induced fit mechanism where the compound triggers a conformational change in the enzyme, creating a hydrophobic pocket that perfectly accommodates SL0101. []

  • Inhibition of cell proliferation: In several cancer cell lines, SL0101 effectively inhibits cell proliferation by blocking RSK-mediated signaling pathways. [, , , ]
  • Induction of apoptosis: In certain cell types, SL0101 treatment leads to apoptosis, suggesting a role for RSK in cell survival pathways. [, , ]
  • Modulation of gene expression: SL0101 has been shown to regulate the expression of specific genes, such as prostate-specific antigen (PSA) in prostate cancer cells, highlighting the role of RSK in transcriptional regulation. [, ]
  • Regulation of ion channels and transporters: SL0101 can modulate the activity of ion channels and transporters, such as the Na+/H+ exchanger (NHE1), demonstrating the involvement of RSK in cellular ion homeostasis. [, ]
Physical and Chemical Properties Analysis
  • Solubility: SL0101 is likely to be soluble in polar solvents such as water and ethanol due to its glycoside nature. [, ]
  • Stability: SL0101 exhibits limited stability in biological systems due to the presence of the labile acetyl groups on the rhamnose moiety, which are susceptible to hydrolysis by esterases. []
  • Molecular weight: The molecular weight of SL0101 is relatively high, typical for flavonoid glycosides. []

a. Cancer Research

SL0101 has been instrumental in elucidating the role of RSK in cancer cell proliferation, survival, and metastasis. [, , , ] Studies have shown that SL0101 inhibits the growth of various cancer cell lines, including breast, prostate, glioblastoma, and myeloma. [, , , , ] This inhibition is primarily attributed to the blocking of RSK-mediated signaling pathways that promote cell cycle progression, survival, and metastatic potential. [, , , , ]

b. Cardiovascular Research

SL0101 has been utilized to investigate the role of RSK in cardiovascular physiology, particularly in smooth muscle function and blood pressure regulation. [, , ] It has been shown to suppress the contractile force in pulmonary artery smooth muscle, suggesting a role for RSK in regulating vascular tone. [] Additionally, SL0101 has been used to study the role of RSK in the slow force response to myocardial stretch, a process involved in cardiac hypertrophy. []

c. Neuroscience Research

SL0101 has found applications in neuroscience research, particularly in understanding synaptic plasticity and neuronal signaling. [] Studies have shown that SL0101 can differentially regulate the phosphorylation of ribosomal protein S6 (rpS6) at active synapses versus dendrites and cell bodies, suggesting a role for RSK in compartmentalized protein synthesis in neurons. []

d. Developmental Biology Research

SL0101 has been used to study the role of RSK in developmental processes, such as endothelial differentiation and erythropoiesis. [, ] It has been shown to enhance endothelial differentiation from vascular progenitors, suggesting a role for RSK in vascular development. [] Additionally, SL0101 has been shown to rescue defective erythropoiesis caused by blockade of mitochondrial aconitase, highlighting the importance of RSK in red blood cell development. []

Future Directions

Despite its selectivity for RSK, SL0101 suffers from poor biological stability due to the labile acetyl groups. [] Future research should focus on developing analogues with improved stability while maintaining or enhancing the potency and selectivity for RSK. This could involve exploring various rhamnose modifications, such as replacing the acetyl groups with more stable carbamates or ethers, or introducing alkyl substituents at specific positions of the rhamnose ring. [, , ]

b. Elucidating Isoform-Specific Effects of RSK

While SL0101 preferentially inhibits RSK1/2, it shows limited selectivity against other RSK isoforms, particularly RSK3 and RSK4, which have been implicated as tumor suppressors. [, , ] Future studies should aim to develop isoform-specific RSK inhibitors to dissect the unique roles of each isoform in various cellular processes and disease states.

The promising preclinical data using SL0101 in various cancer models have provided a strong rationale for exploring RSK as a therapeutic target. [, , , , ] Future research should focus on developing RSK inhibitors with favorable pharmacokinetic properties suitable for clinical evaluation. This would involve optimizing the structure of SL0101 analogues to improve their bioavailability, metabolic stability, and drug-like properties.

Beyond cancer, RSK has been implicated in a wide range of diseases, including cardiovascular diseases, neurological disorders, and inflammatory conditions. [, , , , , ] Future studies should investigate the therapeutic potential of RSK inhibitors in these diseases using SL0101 as a starting point to develop more potent and specific compounds.

TriOH-SL0101 (Kaempferol 3-O-α-L-rhamnopyranoside)

Compound Description: TriOH-SL0101 is a flavonoid glycoside and an analog of SL0101 lacking the 3″ and 4″ acetyl groups on the rhamnose moiety. []

Relevance: This compound is 12-fold less potent than SL0101 for RSK inhibition in vitro and does not inhibit cancer cell line growth, likely due to poor membrane permeability. This highlights the importance of the 3″ and 4″ acetyl groups for SL0101's potency and specificity for RSK. []

Compound Description: This analog replaces the 3″ and 4″ acetates of SL0101 with ethyl ethers. []

Relevance: While this analog inhibits RSK with potency similar to SL0101, it lacks the specificity for RSK, inhibiting both cancerous and normal breast cell lines. This finding further emphasizes the critical role of the acetate groups in modulating the specificity of SL0101 for RSK. []

Quercitrin (Quercetin 3-O-α-L-rhamnopyranoside)

Compound Description: Quercitrin is a naturally occurring flavonol glycoside structurally similar to SL0101, with quercetin as the aglycone instead of kaempferol. []

Compound Description: This SL0101 analogue incorporates a 5″-n-propyl group on the rhamnose moiety. []

Relevance: This modification resulted in a >40-fold improved affinity for RSK in vitro compared to SL0101. Although it showed preferential inhibition of the MCF-7 breast cancer line over the normal MCF-10A line, the efficacy improvement was only two-fold, possibly due to limited membrane permeability. Nevertheless, this analog highlights the potential of structure-based design for improving the affinity of SL0101 derivatives. []

5″-n-propyl-4″-n-propylcarbamate Analogue

Compound Description: This third-generation SL0101 analogue features a 5″-n-propyl group and a 4″-n-propylcarbamate substitution on the rhamnose moiety. []

Relevance: This analogue displayed improved RSK inhibitory activity compared to SL0101, demonstrating the potential of modifying both the 4″ and 5″ positions for enhancing potency. []

Compound Description: This series of SL0101 analogues incorporate various C6″-alkyl substituents on the L-rhamnose moiety while retaining the other structural features of SL0101. []

Compound Description: These analogues were designed to improve the in vivo half-life of SL0101 by incorporating a C4″-amide group and various C6″-alkyl substitutions on the rhamnose moiety. []

Relevance: Surprisingly, replacing the C4″-acetate with a C4″-amide abolished the specificity of the analogues for RSK in cell-based assays. This emphasizes the crucial role of the C4″ acetate group for maintaining the specific inhibitory activity of SL0101. []

Cyclitol Analogues of SL0101

Compound Description: This series comprises eight cyclitol analogues designed to resist acid-catalyzed anomeric bond hydrolysis, addressing the short in vivo half-life of SL0101. The analogues were synthesized with various substitutions on the cyclitol ring. []

Compound Description: Five cyclitol analogues of SL0101 were synthesized, each bearing a different substituent at the C-4' position of the flavonoid ring (OH, Cl, F, H, OMe). []

Relevance: Evaluation of these analogues highlighted the critical importance of the B-ring C-4' hydroxy group for RSK1/2 inhibition, as modifications at this position significantly impacted the inhibitory activity. []

Compound Description: These analogues combine the 5a-carbasugar scaffold with the potent C6″-n-propyl substitution from previous studies. []

Relevance: These analogues demonstrated 3- to 6-fold improved activity compared to the parent compound SL0101, highlighting the potential of the 5a-carbasugar scaffold for enhancing the inhibitory potency against RSK1/2. []

Properties

CAS Number

77307-50-7

Product Name

SL 0101-1

IUPAC Name

[4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

InChI

InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3

InChI Key

SXOZSDJHGMAEGZ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

kaempferol-alpha-L-diacetylrhamnoside
SL0101

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.